2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
CAS No.:
Cat. No.: VC18284528
Molecular Formula: C25H28O7
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28O7 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3 |
| Standard InChI Key | GKENRJIRKFSNED-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Kushenol L (C₂₅H₂₈O₇; molecular weight: 440.5 g/mol) belongs to the flavanonol subclass of flavonoids. Its structure features a chromen-4-one core substituted with hydroxyl groups at positions 3, 5, 7, and 2,4-dihydroxyphenyl at position 2. Two prenyl chains (3-methylbut-2-enyl) are attached at positions 6 and 8, enhancing its lipophilicity and bioactivity . The stereochemistry includes two chiral centers (2R,3R), confirmed via nuclear magnetic resonance (NMR) and circular dichroism .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 5.31 |
| Aqueous solubility (logS) | -3.06 |
| Topological polar surface area | 127.45 Ų |
| Hydrogen bond donors | 5 |
| Hydrogen bond acceptors | 7 |
| Synthetic accessibility | 3.97 (1 = easy, 5 = difficult) |
These metrics suggest moderate lipophilicity and poor water solubility, typical of prenylated flavonoids . The compound adheres to Lipinski’s Rule of Five, indicating potential oral bioavailability .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Kushenol L is biosynthesized via the phenylpropanoid pathway. Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, which is isomerized to naringenin. Subsequent hydroxylation and prenylation steps introduce the hydroxyl and 3-methylbut-2-enyl groups . Prenyltransferases specific to Sophora flavescens mediate the attachment of prenyl moieties, enhancing membrane permeability and target binding .
Natural Sources
The compound is predominantly isolated from Sophora flavescens roots, where it coexists with kushenols A–M . Extraction typically involves ethanol or ethyl acetate, followed by chromatographic purification (e.g., HPLC) .
Pharmacological Activities
Antioxidant Effects
Kushenol L scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups. In D-galactose-induced aging mice, it upregulated superoxide dismutase (SOD) and glutathione (GSH) while reducing malondialdehyde (MDA) levels in liver and brain tissues . Comparative studies show an IC₅₀ of 1.21 µg/mL in ABTS assays, surpassing vitamin C (IC₅₀: 2.42 µg/mL) .
Anti-Inflammatory Action
The compound inhibits pro-inflammatory cytokines (TNF-α, IL-6) by suppressing NF-κB signaling. In RAW264.7 macrophages, it reduced nitric oxide (NO) production by 78% at 10 µM, comparable to dexamethasone .
Antidiabetic Activity
In Sprague-Dawley rats, oral administration (1 mg/kg) reduced fasting blood glucose by 32% through AMPK pathway modulation . Pharmacokinetic studies revealed a half-life (T₁/₂) of 2.26 hours and Cₘₐₓ of 24.17 µg/L .
Pharmacokinetics and Toxicology
Absorption and Metabolism
Kushenol L exhibits low intestinal absorption (HIA: 2.7%) due to high molecular weight and polarity . Plasma protein binding is 94.84%, with a volume of distribution (Vd) of 0.618 L/kg, indicating limited tissue penetration . Metabolism involves hepatic glucuronidation and sulfation, as predicted by CYP450 isoform interactions .
Toxicity Profile
Acute toxicity studies in mice reported an LD₅₀ > 2,000 mg/kg, suggesting low acute toxicity . Chronic exposure data are lacking, necessitating further research.
Applications and Future Directions
Therapeutic Prospects
Kushenol L’s multifunctional bioactivity supports its potential in treating:
Agricultural Uses
Preliminary studies indicate insecticidal activity against Plutella xylostella (diamondback moth), with 80% mortality at 100 ppm .
Research Gaps
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Structure-activity relationships: Impact of prenyl chain length on bioactivity.
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Nanoparticle delivery: To enhance solubility and bioavailability.
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Clinical trials: Safety and efficacy in humans.
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